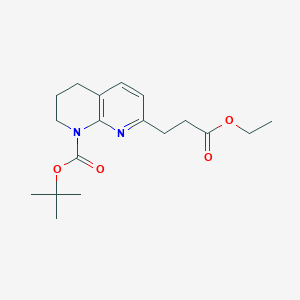

tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Description

tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS: 1272758-04-9) is a naphthyridine derivative functionalized with a tert-butyl carboxylate group at position 1 and a 3-ethoxy-3-oxopropyl substituent at position 5. The compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of tetrahydro-1,8-naphthyridine analogs, which are explored for their biological activity . Its synthesis involves organometallic coupling reactions, such as the use of tert-butyl lithium and diethyl phosphonate derivatives, followed by purification via chromatography . The ethoxypropyl side chain introduces steric and electronic effects that influence reactivity and solubility, making it distinct from simpler alkyl-substituted analogs.

Properties

IUPAC Name |

tert-butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-5-23-15(21)11-10-14-9-8-13-7-6-12-20(16(13)19-14)17(22)24-18(2,3)4/h8-9H,5-7,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCNCUORIDQDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743325 | |

| Record name | tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272758-04-9 | |

| Record name | tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that similar compounds are used in the construction of peptidomimetic supramolecular assemblies.

Mode of Action

The compound is used in the synthesis of polypeptoids bearing carboxylic acid groups on the N-substituent. These polypeptoids are synthesized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine). The polymerization proceeds in a controlled manner, with the cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) being readily unveiled in mild acidic conditions.

Biochemical Pathways

The compound is involved in the ring-opening polymerization of N-substituted glycine derived N-carboxyanhydrides. This process leads to the synthesis of polypeptoids, which are increasingly investigated as a new class of biopolymers for various applications.

Pharmacokinetics

The hydrodynamic size of the resulting poly(n-(2-carboxyethyl) glycine) polymer in water can be controlled by the solution ph, suggesting that the bioavailability of the compound may be influenced by pH conditions.

Result of Action

The result of the compound’s action is the production of well-defined polypeptoids that have quantitative functional sidechain presence and tailorable polymer chain length. These polypeptoids are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties.

Biological Activity

tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 334.41 g/mol

- CAS Number : 1272758-04-9

The biological activity of this compound can be attributed to its interaction with various biological targets. It exhibits properties that may influence cellular pathways related to cancer and inflammation.

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by inducing apoptosis or inhibiting proliferation through mechanisms involving DNA interaction and topoisomerase inhibition.

- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

Biological Activity Data

| Activity Type | Target/Organism | Assay Method | Result |

|---|---|---|---|

| Anticancer | Various human tumor cell lines | MTT assay | IC50 values ranging from 10 to 30 µM |

| Enzyme Inhibition | Urease | Inhibition assay | 50% inhibition at 20 µM |

| Antimicrobial | Staphylococcus aureus | Disk diffusion method | Zone of inhibition: 15 mm |

Study 1: Antitumor Activity

In a study conducted by Shen et al. (2011), a series of naphthyridine derivatives were synthesized and screened for anticancer activity against human tumor cells. Among these, tert-butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine showed promising results, demonstrating selective cytotoxicity against HepG2 and DLD cell lines with minimal toxicity to normal cells .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition potential of this compound. It was found to inhibit urease activity effectively, which is crucial in the treatment of urease-related disorders. The study employed molecular docking techniques to elucidate the binding interactions between the compound and the urease active site, suggesting a competitive inhibition mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related naphthyridine derivatives, focusing on substituent effects, synthetic routes, and applications:

Physicochemical Properties

- NMR Shifts : The ethoxypropyl group in the target compound shows distinct $ ^1H $ NMR signals at δ 4.27–4.06 (m, 4H, OCH₂CH₃) and δ 1.28 (td, 6H, CH₃), differentiating it from methyl (δ 2.74) or chloro (δ 7.3–7.25) analogs .

- Solubility : Ethoxypropyl and hydroxypropan-2-yl derivatives exhibit improved solubility in polar solvents compared to methyl or chloro analogs .

Q & A

Q. What computational tools are recommended for predicting the compound’s environmental fate or toxicity?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes or aqueous environments.

- QSAR Models : Leverage databases like ECOSAR to estimate ecotoxicological endpoints (e.g., LC50 for aquatic organisms) .

- Life Cycle Assessment (LCA) : Evaluate synthetic pathways for green chemistry metrics (e.g., E-factor, atom economy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.